3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains pyridine, pyrimidine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-(5-pyrimidin-5-ylpyridin-3-yl)carboxylic acid under dehydrating conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.
Scientific Research Applications
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-triazole
- 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-thiadiazole
Uniqueness
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and material properties.
Properties
Molecular Formula |
C16H10N6O |
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Molecular Weight |
302.29 g/mol |
IUPAC Name |
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10N6O/c1-2-4-20-14(3-1)15-21-16(23-22-15)12-5-11(6-17-7-12)13-8-18-10-19-9-13/h1-10H |
InChI Key |
CSXKGMDPUGOSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN=CC(=C3)C4=CN=CN=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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